molecular formula C14H27NO3 B2977458 Tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate CAS No. 2248345-69-7

Tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate

Cat. No.: B2977458
CAS No.: 2248345-69-7
M. Wt: 257.374
InChI Key: OOLOYTDTQFKWSQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a tetramethylated oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate typically involves multiple steps, starting with the formation of the oxane ring followed by the introduction of the amino and carboxylate groups. Key reaction conditions include the use of strong bases and protecting groups to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups on the compound.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features can help elucidate biological pathways and mechanisms.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the tert-butyl group provides steric hindrance, affecting the compound's reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate: is structurally similar to other tert-butyl derivatives and amino-substituted oxanes.

  • 2-(tert-Butylamino)ethanol: is another compound with a tert-butyl group and an amino group, but with a different ring structure.

Uniqueness: The uniqueness of this compound lies in its tetramethylated oxane ring, which provides distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(2,3)17-10(16)14(15)8-12(4,5)18-13(6,7)9-14/h8-9,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOYTDTQFKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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